1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of both difluoroethyl and ethoxymethyl groups in the pyrazole ring imparts distinct chemical properties that make it valuable for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole typically involves the reaction of 2,2-difluoroethyl halides with pyrazole derivatives. One common method includes the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative in the presence of a base to form the desired product . The reaction conditions often require a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoroethyl oxides.
Reduction: Formation of ethyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethoxymethyl group may also contribute to the compound’s solubility and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
- 1,1-Difluoroethyl chloride derivatives
- Difluoromethylated arenes
Uniqueness
1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is unique due to the combination of difluoroethyl and ethoxymethyl groups in the pyrazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O/c1-2-13-6-7-3-4-11-12(7)5-8(9)10/h3-4,8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQHTKDIBSTNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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